Cobalt(II) acetylacetonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

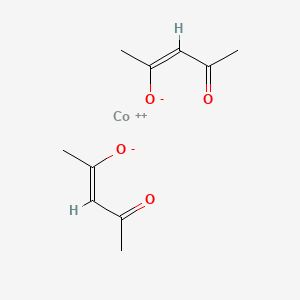

3D Structure of Parent

Properties

Molecular Formula |

C10H14CoO4 |

|---|---|

Molecular Weight |

257.15 g/mol |

IUPAC Name |

cobalt(2+);(Z)-4-oxopent-2-en-2-olate |

InChI |

InChI=1S/2C5H8O2.Co/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; |

InChI Key |

UTYYEGLZLFAFDI-FDGPNNRMSA-L |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Co+2] |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Co+2] |

Pictograms |

Corrosive; Irritant; Health Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of Cobalt(II) Acetylacetonate

Abstract: Cobalt(II) acetylacetonate (B107027), Co(acac)₂, is a coordination complex of significant interest in catalysis, materials science, and organic synthesis. Its structural versatility, existing in monomeric, trimeric, and tetrameric forms depending on the environment, dictates its chemical and physical properties. This guide provides a detailed examination of the chemical structure and bonding in the various forms of Co(acac)₂. It covers the nature of the acetylacetonate ligand, the geometry and electronic structure of the cobalt(II) center, and the influence of solvents on its molecular aggregation. Quantitative data from crystallographic and spectroscopic studies are summarized, and detailed experimental protocols for its synthesis and characterization are provided for researchers, scientists, and drug development professionals.

Introduction

Cobalt(II) acetylacetonate, a metal-organic compound with the formula Co(C₅H₇O₂)₂, is a key precursor and catalyst in numerous chemical processes.[1][2] Its applications range from mediating controlled radical polymerization and catalyzing cross-coupling reactions to being a precursor for the chemical vapor deposition (CVD) of cobalt oxide thin films.[1][3] The reactivity and efficacy of Co(acac)₂ are intrinsically linked to its molecular structure, which is not fixed but rather exists in a fascinating equilibrium between different oligomeric and solvated forms. Understanding the nuances of its structure and bonding is therefore paramount for optimizing its use and developing new applications.

Molecular Structure and Polymorphism

The structure of this compound is highly dependent on its physical state and chemical environment, particularly the presence or absence of coordinating solvents.

The Acetylacetonate (acac⁻) Ligand

The acetylacetonate anion (acac⁻) is a bidentate ligand that coordinates to the cobalt(II) ion through its two oxygen atoms. This coordination forms a stable, planar six-membered chelate ring.[3] A key feature of the coordinated acac⁻ ligand is the delocalization of π-electrons across the O-C-C-C-O backbone, which imparts a degree of aromatic character to the chelate ring.

Anhydrous Tetrameric Structure: [Co(acac)₂]₄

In the anhydrous solid state, this compound adopts a tetrameric structure, [Co(acac)₂]₄.[4][5] This structure, first determined by Cotton and Elder, is the most stable form in the absence of coordinating solvents and its synthesis is reproducible.[1][4] Within the tetramer, each cobalt(II) ion achieves a pseudo-octahedral coordination geometry. This is accomplished through the sharing of oxygen atoms from the acetylacetonate ligands with adjacent cobalt centers. The terminal cobalt atoms in the cluster are each joined to the central pair by sharing a common face of three bridging oxygen atoms, while the two central cobalt atoms are linked by sharing an edge of two bridging oxygens.[4]

Monomeric Dihydrate Structure: [Co(acac)₂(H₂O)₂]

In the presence of water, Co(acac)₂ crystallizes as a discrete monomeric dihydrate, [Co(acac)₂(H₂O)₂]. In this structure, the cobalt(II) center is also octahedrally coordinated. Two bidentate acetylacetonate ligands occupy the equatorial plane, while two water molecules coordinate at the axial positions. This monomeric form is distinct from the oligomeric nature of its anhydrous counterpart. A similar monomeric bis-adduct, [Co(acac)₂(EtOH)₂], is formed from ethanol (B145695) solutions.[1][5]

Other Structural Forms

The structural diversity of Co(acac)₂ extends further. When crystallized from non-coordinating halogenated solvents like chloroform, it can form a trinuclear core molecule where all cobalt atoms maintain octahedral coordination.[1][5] In dilute non-coordinating solutions, molecular weight measurements suggest the presence of a mononuclear tetrahedral structure, which aggregates into octahedral oligomers at higher concentrations. A previously reported mononuclear square-planar form is now widely considered to be erroneous, likely resulting from an analysis of the copper(II) analogue.[1][5]

Bonding and Electronic Structure

Coordination and Chelation

The Co-O bonds within the complex are formed by the donation of electron pairs from the oxygen atoms of the acetylacetonate ligands to the cobalt(II) center, resulting in a stable chelate structure.

Electronic Configuration and Spin State

The cobalt(II) ion has a d⁷ electronic configuration. In the observed octahedral coordination environments (both in the tetramer and the dihydrate), the crystal field splitting of the d-orbitals is relatively weak. Consequently, it is energetically more favorable for the electrons to occupy the higher energy e_g orbitals than to pair up in the t₂g orbitals. This results in a high-spin configuration with three unpaired electrons, making the complex paramagnetic.

Quantitative Structural and Spectroscopic Data

Quantitative data provides precise insight into the molecular geometry and properties of Co(acac)₂.

Table 1: Selected Crystallographic Data for [Co(acac)₂(H₂O)₂]

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length (Å) | ||

| Co - O(acac) | ~2.04 - 2.05 | |

| Co - O(H₂O) | ~2.14 | |

| Bond Angle (°) | ||

| O(acac) - Co - O(acac) | ~89.5 | |

| O(acac) - Co - O(H₂O) | ~90.2 |

| | O(H₂O) - Co - O(H₂O) | 180 |

Table 2: Key Spectroscopic and Magnetic Data for Co(acac)₂

| Technique | Feature | Wavenumber (cm⁻¹) / Value |

|---|---|---|

| Infrared (IR) | ν(C=O) | ~1597 |

| ν(C=C) | ~1525 | |

| ν(Co-O) | ~420 | |

| EPR (High-Spin Co(II)) | g⊥ | ≈ 5.4 - 5.8 |

| | g∥ | ≈ 2.0 |

Experimental Protocols for Characterization

Detailed methodologies are crucial for the reliable synthesis and analysis of this compound.

Synthesis of this compound Dihydrate

This protocol describes a common laboratory synthesis from cobalt(II) hydroxide (B78521).

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend cobalt(II) hydroxide in a suitable organic solvent such as methanol (B129727) or ethanol.[6]

-

Reagent Addition: While stirring, add a stoichiometric excess (e.g., 2.2-2.5 molar equivalents) of acetylacetone (B45752) to the suspension.[6]

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by the color change of the solution and the dissolution of the cobalt hydroxide.

-

Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to promote crystallization.

-

Purification: Collect the resulting crystalline product by vacuum filtration. Wash the crystals with a small amount of cold solvent and then with a non-polar solvent like hexane (B92381) to aid drying.

-

Drying: Dry the product, [Co(acac)₂(H₂O)₂], under vacuum. Note that heating can lead to the loss of coordinated water and subsequent oligomerization.

Single-Crystal X-ray Diffraction

This technique provides definitive structural information, including bond lengths and angles.[7][8]

-

Crystal Growth: Grow high-quality single crystals of the complex, typically by slow evaporation of a saturated solution or by slow cooling of a supersaturated solution.[7] The choice of solvent is critical; for the dihydrate, an aqueous-organic mixture is suitable.

-

Crystal Mounting: Select a suitable crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head.[8]

-

Data Collection: Place the crystal in a diffractometer. Cool the crystal in a stream of liquid nitrogen to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.[9]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.[8]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is used to probe the paramagnetic nature of the high-spin Co(II) center.[10][11]

-

Sample Preparation: Prepare a dilute solution of the complex in a solvent that forms a good glass upon freezing, such as a toluene/ethanol mixture.

-

Data Acquisition: Transfer the solution to a quartz EPR tube, flash-freeze it in liquid nitrogen, and place it into the EPR spectrometer cavity.

-

Measurement: Record the X-band EPR spectrum at a low temperature (e.g., 5-10 K) to ensure slow spin-lattice relaxation.[12] The spectrum for a high-spin Co(II) complex is typically broad and requires low temperatures for resolution.[11][13]

-

Data Analysis: Analyze the spectrum to determine the principal components of the g-tensor, which provides information about the electronic structure and symmetry of the Co(II) ion.

Visualization of Structural Relationships and Workflows

Diagrams created using the DOT language help visualize the complex relationships and experimental processes.

Caption: Structural forms of this compound.

Caption: Experimental workflow for Co(acac)₂ synthesis and characterization.

Conclusion

This compound is a structurally dynamic compound whose molecular form is dictated by its immediate chemical environment. The anhydrous state is dominated by a stable tetrameric cluster, [Co(acac)₂]₄, where each high-spin Co(II) center achieves octahedral coordination through ligand sharing. In the presence of coordinating ligands like water, this oligomeric structure readily breaks down to form discrete, octahedrally coordinated monomers such as [Co(acac)₂(H₂O)₂]. A comprehensive characterization, employing a combination of single-crystal X-ray diffraction, IR and EPR spectroscopy, and magnetic measurements, is essential to fully elucidate the specific structural and electronic properties of the form being investigated. This detailed understanding is critical for professionals leveraging Co(acac)₂ in research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C10H14CoO4 | CID 2724216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN108863754B - Preparation method of cobalt (II) acetylacetonate - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. epublications.marquette.edu [epublications.marquette.edu]

- 11. xuv.scs.illinois.edu [xuv.scs.illinois.edu]

- 12. researchgate.net [researchgate.net]

- 13. EPR studies of copper(II) and cobalt(II) complexes of adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Co(acac)2

An In-depth Technical Guide to the Physical and Chemical Properties of Cobalt(II) Acetylacetonate (B107027)

For researchers, scientists, and professionals in drug development, a thorough understanding of the properties of coordination complexes like Cobalt(II) acetylacetonate, Co(acac)₂, is fundamental. This document provides a comprehensive overview of its core physical and chemical characteristics, supported by experimental methodologies and visual representations of key processes. Co(acac)₂ serves as a versatile precursor and catalyst in numerous applications, from organic synthesis to materials science.[1]

Core Physical and Chemical Properties

This compound is an organometallic compound where a central cobalt atom is coordinated to two bidentate acetylacetonate (acac) ligands. In its anhydrous form, it is a purple, hygroscopic crystalline powder.[2] The properties of both the anhydrous and hydrated forms are summarized below.

General Properties

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₄CoO₄ | [3] |

| Molecular Weight | 257.15 g/mol | [3] |

| Appearance | Blue to black crystals[3]; Plum-colored powder[4]; Purple fine crystalline powder[2][5]; Pink powder (hydrated form)[1][6] | |

| CAS Number | 14024-48-7 (anhydrous)[2]; 123334-29-2 (dihydrate)[7] | |

| Crystal System | In its anhydrous form, Co(acac)₂ often exists as a tetramer, [Co(acac)₂]₄.[8][9] From noncoordinating halogenated solvents, it can crystallize as a trinuclear core molecule.[9] |

Physicochemical Data

| Property | Value | Source |

| Melting Point | 165-170 °C[2][5][7][10][11][12]; 210-213 °C | |

| Density | 0.83 g/cm³ (at 20 °C)[2][5] | |

| Vapor Pressure | <1 hPa (at 25 °C)[2][5] | |

| Water Solubility | 5 g/L (at 20 °C)[2]; Slightly soluble[3] | |

| Solubility in Other Solvents | Soluble in THF, DME, NMP, DCE, MeCN[7]. Very faint turbidity in hot Chloroform.[6][10] Solubilities in supercritical carbon dioxide have also been measured.[13] |

Chemical Behavior and Reactivity

Stability and Decomposition

Co(acac)₂ exhibits notable thermal behavior. In the absence of oxygen, it is stable under conditions where Co(acac)₃ is reduced to Co(acac)₂ (100-130 °C).[14] However, at higher temperatures, it undergoes thermal decomposition. Thermogravimetric analysis (TGA) shows that hydrated Co(acac)₂ loses about 4% of its weight between 50-120 °C, corresponding to the loss of water molecules.[15] Upon further heating to 310 °C in the presence of a substrate, the precursor decomposes and fragments, leading to the formation of Co oxide and metallic Co.[16] The decomposition of Co(acac)₂ in high-temperature solvents is a method used to synthesize cobalt oxide nanoparticles.[17]

The diagram below illustrates a simplified thermal decomposition pathway.

Catalytic Activity

Co(acac)₂ is a versatile catalyst or precatalyst for a wide range of organic transformations.[7][18] It is particularly effective in oxidation reactions, often in combination with co-catalysts like N-Hydroxyphthalimide (NHPI) for the aerobic oxidation of alkanes.[7] It also catalyzes C-H functionalization, cycloaddition reactions, and cross-coupling reactions.[18][19] Its utility stems from the ability of the cobalt center to cycle between different oxidation states, facilitating redox processes.

The following diagram shows the generalized role of Co(acac)₂ in a catalytic cycle.

Experimental Protocols

Detailed and reproducible experimental methods are critical for scientific research. The following sections outline protocols for the synthesis and characterization of Co(acac)₂.

Synthesis of Co(acac)₂(H₂O)₂

A common method for preparing the dihydrate form of this compound involves the reaction of a cobalt(II) salt with acetylacetone (B45752) in an aqueous medium.[20]

Materials:

-

Cobalt(II) salt (e.g., Cobalt(II) chloride hexahydrate, CoCl₂·6H₂O)

-

Acetylacetone (acacH)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Deionized water

Procedure:

-

Dissolve the cobalt(II) salt in deionized water in a reaction flask.

-

In a separate beaker, mix acetylacetone with an aqueous solution of the base (e.g., Na₂CO₃) to deprotonate the acacH, forming the acetylacetonate anion (acac⁻).

-

Slowly add the acetylacetonate solution to the stirring cobalt(II) solution at room temperature.

-

A precipitate of Co(acac)₂(H₂O)₂ will form. The color is typically pink or reddish.

-

Continue stirring for a specified period (e.g., 1 hour) to ensure complete reaction.

-

Collect the solid product by vacuum filtration.

-

Wash the product with deionized water to remove any unreacted salts, followed by a small amount of cold ethanol to aid in drying.

-

Dry the product under vacuum or in a desiccator to obtain the final crystalline solid.

Protocol for Solubility Determination

Determining the solubility of a compound is a key step in its characterization, especially for applications in catalysis or drug formulation where solvent choice is crucial.

Materials:

-

Co(acac)₂ sample

-

A series of solvents (e.g., water, ethanol, THF, DMSO)[21]

-

Vials or test tubes

-

Vortex mixer and/or sonicator

-

Analytical balance

-

Temperature-controlled water bath or incubator[21]

Procedure:

-

Weigh a precise amount of Co(acac)₂ (e.g., 10 mg) into a glass vial.[21]

-

Add a small, measured volume of the chosen solvent (e.g., 0.5 mL) to achieve a high starting concentration (e.g., 20 mg/mL).[21]

-

Agitate the mixture using a defined hierarchy of mechanical procedures: a. Gentle mixing/swirling at room temperature. b. Vortexing for 1-2 minutes.[21] c. Sonication in a water bath for up to 5 minutes.[21] d. Warming the solution to a specified temperature (e.g., 37°C) for a set duration (5-60 min).[21]

-

Visually inspect the solution after each step. The compound is considered dissolved if the solution is clear with no visible precipitate or cloudiness.[21]

-

If the compound does not dissolve, increase the solvent volume to decrease the concentration by a factor of 10 and repeat the agitation procedure.[21]

-

The solubility is reported as the highest concentration at which a clear solution is formed under the specified conditions. For more precise measurements, analytical techniques like UV-Vis spectrometry can be employed to determine the concentration of the saturated solution.[13]

The general workflow for characterizing a coordination complex like Co(acac)₂ is shown below.

References

- 1. americanelements.com [americanelements.com]

- 2. Bis(acetylacetonato)cobalt | 14024-48-7 [chemicalbook.com]

- 3. This compound | C10H14CoO4 | CID 2724216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. far-chemical.com [far-chemical.com]

- 5. 14024-48-7 CAS MSDS (Bis(acetylacetonato)cobalt) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound CAS#: 123334-29-2 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. lookchem.com [lookchem.com]

- 11. ≥99.0% (KT), powder | Sigma-Aldrich [sigmaaldrich.com]

- 12. 乙酰丙酮钴(II) 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Thermal decomposition and autoxidation of cobalt acetylacetonates - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.aip.org [pubs.aip.org]

- 17. mdpi.com [mdpi.com]

- 18. Acetylacetone cobalt(II) dihydrate | Benchchem [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Synthesis and preparation of cobalt(II) acetylacetonate

An In-depth Technical Guide to the Synthesis and Preparation of Cobalt(II) Acetylacetonate (B107027)

Introduction

Cobalt(II) acetylacetonate, Co(acac)₂, is a coordination complex with significant applications in various fields of chemistry and materials science. It serves as a crucial catalyst and precatalyst for a wide range of organic transformations, including C-H functionalization, cycloaddition reactions, olefin hydration, and oxidation reactions.[1][2] Its utility extends to being a precursor for the synthesis of other cobalt compounds and materials. The complex typically exists in two common forms: the anhydrous tetramer, [Co(acac)₂]₄, and the pink, octahedral dihydrate, Co(acac)₂(H₂O)₂.[3][4]

This technical guide provides a comprehensive overview of the primary synthetic routes for preparing this compound. It details experimental protocols derived from scientific literature and patents, presents quantitative data in a structured format for comparative analysis, and outlines the general workflow for its synthesis. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Synthetic Methodologies

The preparation of this compound can be achieved through several pathways, primarily differing in the choice of the cobalt precursor. Common starting materials include cobalt(II) salts (such as chlorides and acetates), cobalt(II) hydroxide (B78521), and cobalt(II) carbonate.[5] The reaction involves the deprotonation of acetylacetone (B45752) (acacH) by a base or the direct reaction with a basic cobalt salt to form the acetylacetonate anion (acac⁻), which then chelates with the Co²⁺ ion.[3]

Key approaches include:

-

Reaction with Cobalt(II) Carbonate: This method often utilizes a basic cobalt carbonate which reacts directly with acetylacetone, releasing carbon dioxide.[5] The synthesis can be performed in an organic solvent that forms an azeotrope with water, facilitating the preparation of the anhydrous form.[5]

-

Reaction with Cobalt(II) Hydroxide: Freshly prepared or commercially available cobalt(II) hydroxide serves as an effective precursor.[6][7] The reaction is a straightforward acid-base neutralization, forming the complex and water.[7] This route can be performed without a solvent or in various organic solvents, sometimes with the aid of a catalyst to improve reaction rates and yield.[6][7]

-

Reaction with Cobalt(II) Salts: Soluble cobalt(II) salts like cobalt(II) chloride or cobalt(II) acetate (B1210297) are used in aqueous media.[7][8][9] Typically, a base such as potassium hydroxide or ammonia (B1221849) is added to first precipitate cobalt(II) hydroxide in situ, which then reacts with acetylacetone.[7][9]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of both anhydrous and dihydrated this compound.

Protocol 1: Synthesis of Anhydrous this compound from Cobalt Carbonate

This protocol is adapted from a process designed to yield anhydrous Co(acac)₂ by using a water-immiscible solvent to remove water azeotropically during the reaction.[5]

-

Reaction Setup: Suspend 128 g of basic cobalt carbonate in 500 ml of n-heptane in a suitable reaction vessel equipped with a stirrer.[5]

-

Addition of Acetylacetone: While stirring, add 212 g of acetylacetone to the suspension. An immediate evolution of gas (CO₂) will be observed, and the internal temperature will rise to approximately 43-45°C.[5]

-

Reaction Completion: Continue stirring the mixture. A discernible change in the color and crystal shape of the solid product indicates the progress of the reaction.[5]

-

Isolation: Cool the reaction mixture to 15°C to ensure complete precipitation of the product.[5]

-

Filtration and Washing: Separate the solid product by filtration and wash it with 75 ml of heptane.[5]

-

Drying: Dry the resulting dark-violet crystals to obtain the final product.[5] This procedure yields a product with a water content of not more than 0.5%.[5]

Protocol 2: Synthesis of this compound Dihydrate from Cobalt(II) Hydroxide

This method involves the in-situ preparation of cobalt(II) hydroxide from a soluble cobalt salt, followed by a direct reaction with acetylacetone.[7]

-

Preparation of Cobalt(II) Hydroxide: Dissolve 10 g (40.1 mmol) of cobalt(II) acetate tetrahydrate in 200 mL of water. Slowly add a 20% aqueous solution of potassium hydroxide (KOH) with constant stirring. A blue precipitate will form initially, which upon further stirring and standing for 30 minutes, will turn to a flesh pink color, indicating the formation of the desired metal hydroxide (final pH ~8).[7]

-

Washing the Hydroxide: Wash the precipitate free of alkali by repeated washing with water via decantation, followed by filtration and two additional washes with cold water.[7]

-

Reaction with Acetylacetone: Quantitatively transfer the moist precipitate to a beaker. Add 9.1 mL (88.2 mmol) of distilled acetylacetone and mix thoroughly with a glass rod.[7]

-

Crystallization: An exothermic reaction will occur, leading to the formation of pink, shiny crystals of Co(acac)₂·2H₂O.[7] Allow the mixture to stand at room temperature for 30 minutes.[7]

-

Isolation and Drying: Place the beaker in an ice-water bath for 15 minutes to complete crystallization. Filter the product and dry it in a vacuum over fused CaCl₂.[7]

Protocol 3: Catalyzed Synthesis from Cobalt(II) Hydroxide in an Organic Solvent

This patented method employs a catalyst in an organic solvent to enhance reaction efficiency.[6]

-

Reaction Setup: Mix cobalt hydroxide, a catalyst (a mixture of tetrabutylammonium (B224687) bromide and dodecyl trimethyl ammonium (B1175870) chloride), and an organic solvent (methanol, ethanol, or acetone) in a reaction vessel and stir uniformly.[6]

-

Addition of Acetylacetone: Add acetylacetone to the mixture, using a molar ratio of cobalt hydroxide to acetylacetone of 1:2.2-2.5.[6]

-

Reflux Reaction: Heat the mixture and carry out a reflux reaction.[6] The organic solvent environment and the catalyst are reported to accelerate the reaction rate and improve the yield by ensuring thorough contact between reactants and preventing the decomposition of acetylacetone by water.[6]

-

Product Isolation: After the reaction is complete, treat the reaction solution to isolate the this compound product.[6] In a specific example, using a similar catalyst system resulted in a product yield of 91.4%.[6]

Data Presentation

The following tables summarize the quantitative data from the described experimental protocols.

Table 1: Reactant Quantities and Reaction Conditions

| Protocol | Cobalt Source | Molar Ratio (Co:acacH) | Solvent | Catalyst | Temperature |

| 1[5] | Basic Cobalt Carbonate | ~1:2 | n-Heptane | None | Self-heating to 43-45°C, then cooled to 15°C |

| 2[7] | Cobalt(II) Acetate | 1:2.2 | Water (for hydroxide prep), then neat | None | Exothermic, then cooled in ice-bath |

| 3[6] | Cobalt(II) Hydroxide | 1:2.2-2.5 | Methanol, Ethanol, or Acetone | Tetrabutylammonium Bromide & Dodecyl Trimethyl Ammonium Chloride | Reflux |

Table 2: Product Yield and Characteristics

| Protocol | Product Form | Reported Yield | Cobalt Content (%) | Water Content (%) | Appearance |

| 1[5] | Anhydrous | 98.5% | 22.9-23.0% | ≤ 0.5% | Dark-violet crystals |

| 2[7] | Dihydrate | 85% | 20.24% (Found) | ~12.3% (Theoretical) | Pink, shiny crystals |

| 3[6] | Dihydrate | 91.4% | Not specified | Not specified | Not specified |

Characterization

The synthesized this compound complexes are typically characterized using various analytical techniques.

-

Infrared (IR) Spectroscopy: Coordination of the acetylacetonate ligand to the cobalt ion is confirmed by shifts in the characteristic vibrational bands. Strong bands in the 1635-1655 cm⁻¹ and 1516-1605 cm⁻¹ ranges are assigned to the ν(C=O) and ν(C=C) stretching vibrations, respectively.[10]

-

UV-Visible Spectroscopy: The electronic spectrum provides information about the coordination environment of the cobalt(II) ion, which is typically octahedral in the dihydrate form.[10][11]

-

Elemental Analysis: The percentages of carbon, hydrogen, and cobalt are determined to confirm the empirical formula of the synthesized compound.[7]

-

Melting Point: The anhydrous form has a reported melting point of 165-170 °C.[2][12] The dihydrate decomposes upon heating.[7]

Workflow Visualization

The following diagram illustrates the generalized workflow for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

References

- 1. Acetylacetone cobalt(II) dihydrate | Benchchem [benchchem.com]

- 2. This compound = 99.0 KT 14024-48-7 [sigmaaldrich.com]

- 3. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US4337210A - Process for the preparation of cobalt (II) acetylacetonate - Google Patents [patents.google.com]

- 6. CN108863754B - Preparation method of cobalt (II) acetylacetonate - Google Patents [patents.google.com]

- 7. WO2004056737A1 - Process for the preparation of metal acetylacetonates - Google Patents [patents.google.com]

- 8. WO2019234356A1 - Method for producing acetylacetonate from a hydrated or anhydrous chemical element - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. chesci.com [chesci.com]

- 11. iosrjournals.org [iosrjournals.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Copper(II) Acetylacetonate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: This document provides a comprehensive technical overview of Copper(II) acetylacetonate (B107027). There appears to be a discrepancy in the provided CAS number; CAS number 14024-48-7 identifies Cobalt(II) acetylacetonate[1][2][3][4]. This guide will focus on Copper(II) acetylacetonate, which is correctly identified by CAS number 13395-16-9[5][6][7][8][9][10].

Chemical and Physical Properties

Copper(II) acetylacetonate, with the chemical formula Cu(C₅H₇O₂)₂, is a coordination complex that is essential in various chemical applications.[6][11] It is a blue crystalline solid that is insoluble in water but soluble in organic solvents like chloroform.[11] The copper ion in the complex is in a +2 oxidation state and is coordinated to two acetylacetonate ligands, forming a square planar geometry.[6][11] This structure contributes to its stability and distinct blue color.[11]

Table 1: Physical and Chemical Properties of Copper(II) Acetylacetonate

| Property | Value |

| CAS Number | 13395-16-9 |

| Molecular Formula | C₁₀H₁₄CuO₄ or Cu(C₅H₇O₂)₂ |

| Molar Mass | 261.76 g/mol [8][11] |

| Appearance | Blue solid[6] |

| Melting Point | 284-288 °C (decomposes)[5][8][10] |

| Boiling Point | 160 °C at 9.8 mmHg |

| Density | 0.721 g/cm³[6] |

| Solubility in Water | 0.2 g/L (20 °C)[10] |

| Crystal Structure | Square planar[6] |

Synthesis of Copper(II) Acetylacetonate

Copper(II) acetylacetonate can be synthesized through several straightforward methods, typically involving the reaction of a copper(II) salt with acetylacetone (B45752) in the presence of a base.[11]

This protocol details the synthesis of Copper(II) acetylacetonate from Copper(II) chloride dihydrate and acetylacetone.

Materials:

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Acetylacetone (C₅H₈O₂)

-

Sodium acetate (B1210297) (CH₃COONa)

-

Methanol

-

Distilled water

Procedure:

-

Dissolve 4 g (25 mmol) of Copper(II) chloride dihydrate in 25 mL of water in a 250 mL beaker.[12]

-

In a separate container, prepare a solution of 5 mL (50 mmol) of acetylacetone in methanol.

-

Slowly add the acetylacetone solution dropwise to the Copper(II) chloride solution while stirring continuously.[12]

-

Prepare a solution of sodium acetate in water.

-

Add the sodium acetate solution to the reaction mixture. A precipitate of Copper(II) acetylacetonate will form.[13]

-

Continue stirring for 5-10 minutes. For better results, place the beaker in a hot water bath at approximately 80°C.[13]

-

Cool the solution to room temperature and then in an ice-water bath.[12]

-

Filter the blue solid precipitate using suction filtration.[12]

-

Wash the precipitate with cold distilled water and then with cold methanol.[12]

-

Dry the final product in an oven at 110 °C.[12]

Diagram 1: Experimental Workflow for Synthesis from Copper(II) Chloride

Caption: Workflow for Copper(II) Acetylacetonate Synthesis.

This protocol describes the synthesis using Copper(II) nitrate (B79036).

Materials:

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Ammonia (B1221849) solution (1:1)

-

Acetylacetone (C₅H₈O₂)

-

Distilled water

Procedure:

-

Dissolve approximately 6 g of Copper(II) nitrate trihydrate in 60 cm³ of distilled water.[14][15]

-

Slowly add a 1:1 ammonia solution with stirring until the initial precipitate that forms has just redissolved.[14][15]

-

Continue to stir the solution and add 6 cm³ of acetylacetone dropwise.[14][15]

-

A precipitate of bis(acetylacetonato)copper(II) will form.

-

Wash the product well with water and drain thoroughly.[14][15]

-

Dry the product and weigh it to determine the yield.

Applications of Copper(II) Acetylacetonate

Copper(II) acetylacetonate is a versatile compound with numerous applications in catalysis, materials science, and has potential in drug development.

It serves as an efficient catalyst in a variety of organic transformations.[11] These include Huisgen click reactions, aziridination of alkenes, decomposition of diazo compounds, and cross-coupling reactions.[11] Its stability and solubility in organic solvents make it a valuable homogeneous catalyst.[11]

Diagram 2: Catalytic Cycle for a Generic Copper-Catalyzed Reaction

Caption: Generalized Catalytic Cycle of Cu(acac)₂.

Due to its thermal stability and volatility, Copper(II) acetylacetonate is a widely used precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes.[11] These techniques are employed to fabricate copper oxide thin films and nanoparticles.[11] It is also used as a precursor for the synthesis of copper and copper oxide nanoparticles.[16]

Recent research has explored the anticancer properties of Copper(II) acetylacetonate.[11] Studies have shown that it can induce apoptosis and increase reactive oxygen species in cancer cells.[17] Due to its poor solubility, it has been encapsulated in nanoparticles for targeted delivery to cancer cells.[17]

Diagram 3: Proposed Mechanism of Anticancer Activity

Caption: Anticancer Mechanism of Copper(II) Acetylacetonate.

Analytical Techniques

The characterization of Copper(II) acetylacetonate and its derivatives is typically performed using a variety of spectroscopic and analytical methods. These include:

-

Mass Spectrometry: To determine the molecular weight and fragmentation patterns.

-

FT-IR Spectroscopy: To identify the vibrational modes of the acetylacetonate ligands and their coordination to the copper center.

-

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which are responsible for its color.

-

X-ray Crystallography: To determine the precise three-dimensional structure of the molecule in the solid state.

Disclaimer: The experimental protocols provided are for informational purposes only and should be carried out by qualified professionals in a laboratory setting with appropriate safety precautions.

References

- 1. Bis(acetylacetonato)cobalt (CAS 14024-48-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. chemscene.com [chemscene.com]

- 3. Cobalt Acetylacetonate CAS 14024-48-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. echemi.com [echemi.com]

- 5. americanelements.com [americanelements.com]

- 6. Copper(II) acetylacetonate - Wikipedia [en.wikipedia.org]

- 7. Copper(II) acetylacetonate | Cu(acac)2 | C10H14CuO4 - Ereztech [ereztech.com]

- 8. Copper(II) acetylacetonate = 99.9 trace metals 13395-16-9 [sigmaaldrich.com]

- 9. strem.com [strem.com]

- 10. Cupric acetylacetonate | 13395-16-9 [chemicalbook.com]

- 11. grokipedia.com [grokipedia.com]

- 12. scribd.com [scribd.com]

- 13. youtube.com [youtube.com]

- 14. scribd.com [scribd.com]

- 15. scribd.com [scribd.com]

- 16. 銅(II)アセチルアセトナート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 17. A novel drug "copper acetylacetonate" loaded in folic acid-tagged chitosan nanoparticle for efficient cancer cell targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular formula and weight of cobalt(II) acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties and synthesis of cobalt(II) acetylacetonate (B107027), a coordination complex with significant applications in catalysis and materials science.

Molecular Identity and Synonyms

Cobalt(II) acetylacetonate is a coordination compound where a central cobalt atom in the +2 oxidation state is chelated by two acetylacetonate ligands.[1] Its IUPAC name is bis(pentane-2,4-dionato-O,O')cobalt.[2]

Common synonyms for this compound include:

-

Co(acac)2[2]

-

Cobaltous acetylacetonate[2]

-

Bis(2,4-pentanedionato)cobalt(II)[3]

-

Cobalt diacetylacetonate[3]

-

2,4-Pentanedione cobalt(II) derivative[4]

Molecular Formula and Weight

The molecular formula for the anhydrous form of this compound is C₁₀H₁₄CoO₄ .[2][5][6][7] The molecular weight of this compound is approximately 257.15 g/mol .[1][5]

Detailed Molecular Weight Calculation

The molecular weight is derived from the sum of the atomic weights of its constituent elements. The table below provides a detailed breakdown of this calculation.

| Constituent Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) |

| Cobalt | Co | 58.933 | 1 | 58.933 |

| Carbon | C | 12.011 | 10 | 120.110 |

| Hydrogen | H | 1.008 | 14 | 14.112 |

| Oxygen | O | 15.999 | 4 | 63.996 |

| Total | 257.151 |

Experimental Protocols

The following sections detail common laboratory procedures for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of a cobalt(II) salt with acetylacetone (B45752). One documented procedure utilizes cobalt(II) carbonate.[8]

Materials:

-

Basic cobalt(II) carbonate

-

Acetylacetone

-

An organic solvent immiscible with water (e.g., n-heptane)

Procedure:

-

Suspend basic cobalt(II) carbonate in an organic solvent such as n-heptane within a reaction vessel.

-

Add acetylacetone to the suspension while stirring. An exothermic reaction will occur, indicated by a rise in temperature and the evolution of gas.

-

Heat the reaction mixture to the boiling point of the water-solvent azeotrope to drive the reaction to completion.

-

Cool the reaction mixture to approximately 15°C to precipitate the product.

-

Isolate the solid product by filtration.

-

Wash the filtered solid with a small amount of the organic solvent.

-

Dry the final product to obtain this compound.

Another approach involves the use of cobalt hydroxide (B78521) in an organic solvent with a catalyst.[9]

Materials:

-

Cobalt hydroxide

-

Acetylacetone

-

Catalyst (e.g., a mixture of tetrabutylammonium (B224687) bromide and dodecyl trimethyl ammonium (B1175870) chloride)

-

Organic solvent (e.g., methanol, ethanol, or acetone)

Procedure:

-

Mix cobalt hydroxide, the catalyst, and the organic solvent, stirring until uniform.

-

Add acetylacetone to the mixture.

-

Perform a reflux reaction.

-

Following the reaction, treat the solution to isolate the this compound product.

Characterization of this compound

Characterization of the synthesized complex is crucial to confirm its identity and purity. Common analytical techniques include:

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the acetylacetonate ligand and the Co-O bonds.[10]

-

UV-Visible (UV-Vis) Spectroscopy: To observe the d-d electronic transitions of the cobalt(II) ion in its coordination environment.

-

Single Crystal X-ray Diffraction: To determine the precise molecular structure and coordination geometry of the cobalt center.[11]

-

Elemental Analysis: To confirm the empirical formula by quantifying the percentages of carbon, hydrogen, and cobalt.[11]

-

Thermal Analysis: To study the thermal stability of the compound.[11]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized this compound complex.

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. #27 - Cobalt - Co [hobart.k12.in.us]

- 2. Cobalt - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 3. Periodic Table of Elements: Cobalt - Co (EnvironmentalChemistry.com) [environmentalchemistry.com]

- 4. quora.com [quora.com]

- 5. byjus.com [byjus.com]

- 6. ck12.org [ck12.org]

- 7. quora.com [quora.com]

- 8. Carbon-12 - Wikipedia [en.wikipedia.org]

- 9. quora.com [quora.com]

- 10. quora.com [quora.com]

- 11. #1 - Hydrogen - H [hobart.k12.in.us]

An In-depth Technical Guide to the Solubility of Cobalt(II) Acetylacetonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cobalt(II) acetylacetonate (B107027), Co(acac)₂, a compound of significant interest in catalysis and materials science. Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, particularly in homogeneous catalysis and as a precursor for the deposition of cobalt-containing thin films.[1] This document compiles quantitative and qualitative solubility data, outlines a general experimental protocol for solubility determination, and presents a visual workflow to guide researchers in their experimental design.

Overview of Cobalt(II) Acetylacetonate

This compound is a coordination complex with the formula Co(C₅H₇O₂)₂.[1] In this complex, the cobalt atom is coordinated to two bidentate acetylacetonate ligands.[1] It is a purple solid and is known to be sensitive to moisture.[2] Co(acac)₂ serves as a versatile catalyst and precursor in numerous organic reactions and materials science applications.[1][3] Its effectiveness in these applications is often contingent on its solubility in the chosen reaction medium.

Solubility Data

The solubility of Co(acac)₂ varies significantly across different organic solvents, a property that can be leveraged to optimize reaction conditions. The following table summarizes the available quantitative and qualitative solubility data for Co(acac)₂ in a range of common organic solvents.

| Solvent | Chemical Formula | Solubility ( g/100g solvent) | Temperature (°C) | Notes |

| Quantitative Data | ||||

| Benzene | C₆H₆ | 17.3 | 20 | Soluble[4] |

| Toluene | C₇H₈ | 3.9 | 25 | - |

| Methanol | CH₃OH | 0.5 | 25 | Insoluble[5] |

| Alcohol (General) | R-OH | 0.7 | 20 | -[4] |

| Water | H₂O | 0.5 | 20 | Insoluble[4][5] |

| Qualitative Data | ||||

| Chloroform | CHCl₃ | - | - | Soluble[5] |

| Dichloromethane (DCM) | CH₂Cl₂ | - | - | Soluble |

| Ether | (C₂H₅)₂O | - | - | Soluble[5] |

| Acetone | C₃H₆O | - | - | Soluble[5] |

| Tetrahydrofuran (THF) | C₄H₈O | - | - | Soluble[6] |

| Dimethoxyethane (DME) | C₄H₁₀O₂ | - | - | Soluble[6] |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | - | - | Soluble[6] |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | - | - | Soluble[6] |

| Acetonitrile (MeCN) | C₂H₃N | - | - | Soluble[6] |

| Halogenated Solvents | - | - | - | Soluble[5] |

| Aromatic Solvents | - | - | - | Slightly Soluble[5] |

| Aliphatic Solvents | - | - | - | Slightly Soluble[5] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of Co(acac)₂ in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

3.1. Materials and Equipment

-

This compound (anhydrous)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled shaker or magnetic stirrer with hotplate

-

Centrifuge

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

UV-Vis spectrophotometer or other suitable analytical instrument (e.g., ICP-OES)

-

Glass vials with airtight caps

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of Co(acac)₂ to a known volume of the organic solvent in a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer, and agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After the equilibration period, allow the solution to stand undisturbed for a sufficient time to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, dry volumetric flask. This step is critical to remove any suspended solid particles that could lead to an overestimation of solubility.

-

-

Quantification of Dissolved Co(acac)₂:

-

Dilute the filtered saturated solution to a known volume with the same organic solvent.

-

Determine the concentration of Co(acac)₂ in the diluted solution using a suitable analytical technique. UV-Vis spectrophotometry is often a convenient method, provided a calibration curve is first established using standard solutions of known Co(acac)₂ concentrations in the same solvent.

-

Alternatively, for higher accuracy, the cobalt concentration can be determined by Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) after appropriate sample digestion.

-

-

Calculation of Solubility:

-

Calculate the concentration of Co(acac)₂ in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of Co(acac)₂ solubility.

Caption: Experimental workflow for determining the solubility of Co(acac)2.

Conclusion

The solubility of this compound is a critical parameter for its effective use in various chemical processes. This guide provides essential solubility data and a standardized methodology for its determination. Researchers and professionals in drug development and materials science can utilize this information to select appropriate solvent systems and design robust experimental protocols, thereby optimizing the performance of Co(acac)₂ in their specific applications.

References

Spectroscopic Profile of Cobalt(II) Acetylacetonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cobalt(II) acetylacetonate (B107027), with a focus on Infrared (IR) and UV-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are included to facilitate the replication and validation of these findings in a laboratory setting.

Introduction

Cobalt(II) acetylacetonate, [Co(acac)₂], is a coordination complex with significant applications in various fields, including catalysis and materials science. Its spectroscopic properties are crucial for characterization, quality control, and understanding its electronic structure and bonding. This guide presents a detailed analysis of its IR and UV-Vis spectra, supported by established experimental procedures.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the coordination of the acetylacetonate ligand to the cobalt(II) ion results in characteristic shifts in the vibrational frequencies of the C=O and C=C bonds compared to the free ligand.

IR Spectroscopic Data

The following table summarizes the key IR absorption bands for this compound, primarily from data obtained using the KBr pellet method.

| Frequency (cm⁻¹) | Assignment | Reference |

| ~3383 (broad) | O-H stretch of coordinated water | [1] |

| 2900-3000 | C-H stretch | [2] |

| ~2068 | Overtone or combination band | [1] |

| ~1624 | C=O stretch | [1] |

| ~1597 | C=O stretch | [2] |

| ~1591 | C=C stretch | [1] |

| ~1525 | C=C stretch | [2] |

| ~1400 | C-H bend | [2] |

| ~803 | C-H out-of-plane bend | [1] |

| ~652 | Co-O stretch and/or ring deformation | [1] |

| ~420 | Co-O stretch | [2] |

Note: The presence of a broad band around 3383 cm⁻¹ in some spectra suggests the presence of coordinated water molecules, indicating the compound may exist as a dihydrate, [Co(acac)₂(H₂O)₂].

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.

Materials:

-

This compound

-

Spectroscopic grade potassium bromide (KBr), thoroughly dried

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer

Procedure:

-

Sample Preparation: In a dry agate mortar, grind 1-2 mg of this compound to a fine powder.

-

Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar. Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly to ensure a homogenous dispersion of the sample within the KBr matrix.

-

Pellet Formation: Transfer the mixture to the die of a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Background Correction: Obtain a background spectrum of a pure KBr pellet to subtract any contributions from the KBr and atmospheric water or carbon dioxide.

-

Data Collection: Record the IR spectrum of the this compound pellet, typically in the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the spectrum is characterized by intense ligand-to-metal charge transfer (LMCT) bands in the UV region and weaker d-d transitions in the visible region. The positions and intensities of these bands can be influenced by the solvent due to potential coordination to the metal center.

UV-Vis Spectroscopic Data

The following table summarizes the UV-Vis absorption data for this compound in different solvents. The data for the complex in DMF is presented for what was synthesized as a Co(II) complex, though the original source formulates it as [Co(acac)₃].[1] The transitions observed are characteristic of an octahedral cobalt(II) complex.[1][3]

| Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment | Reference |

| DMF | 269 | 264 | π → π* (ligand) | [1] |

| DMF | 293 | 232 | π → π* (ligand) | [1] |

| DMF | 607 | 437 | ⁴T₁g → ⁴A₂g (d-d) | [1] |

| DMF | 672 | 698 | ⁴T₁g → ⁴T₂g (d-d) | [1] |

| Toluene | ~240 | Not specified | Intraligand π → π* | [4] |

| Toluene | ~600 | Not specified | d-d transitions | [4] |

| Acetone | 401, 469, 502, 535 | Not specified | d-d transitions | [3] |

| Ethanol | 404, 468, 492, 519, 562 | Not specified | d-d transitions | [3] |

Note: The multiple d-d transitions observed in some solvents suggest a distorted octahedral geometry for the cobalt(II) ion.[3][4]

Experimental Protocol: UV-Vis Spectroscopy

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., DMF, toluene, ethanol)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration by accurately weighing the solid and dissolving it in a specific volume of the chosen solvent in a volumetric flask. Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (typically resulting in an absorbance between 0.1 and 1.0).

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a reference. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse a quartz cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer.

-

Spectral Acquisition: Scan the sample over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and record the corresponding absorbance values. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Experimental workflow for the synthesis and spectroscopic analysis of Co(acac)₂.

Logical Relationships in Spectroscopic Data Interpretation

The interpretation of spectroscopic data involves correlating observed spectral features with the molecular structure and electronic properties of this compound.

Caption: Logical flow for the interpretation of spectroscopic data of Co(acac)₂.

References

A Technical Guide to the Magnetic Properties of Cobalt(II) Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the magnetic properties of cobalt(II) acetylacetonate (B107027), Co(acac)₂, a compound of significant interest in catalysis and materials science. This document outlines the fundamental principles governing its magnetism, details experimental protocols for its characterization, and presents available magnetic data.

Core Magnetic Properties: The Interplay of Geometry and Spin State

The magnetic behavior of cobalt(II) acetylacetonate is intrinsically linked to the coordination geometry and the resulting electron spin state of the cobalt(II) ion. The Co²⁺ ion has a d⁷ electron configuration, which can adopt either a high-spin or a low-spin state depending on the ligand field environment.

Theoretical and computational studies have established a clear relationship between the molecular structure of Co(acac)₂ and its magnetic properties.[1][2] The complex can exist in two primary conformations: a tetrahedral geometry and a square-planar geometry.[1][2]

-

Tetrahedral Geometry: In a tetrahedral ligand field, the d-orbitals split into a lower e set and a higher t₂ set. For a d⁷ ion, this results in a high-spin configuration with three unpaired electrons (S = 3/2), known as a quartet state.[2][3] This high-spin state is paramagnetic.

-

Square-Planar Geometry: A square-planar environment leads to a more complex d-orbital splitting pattern, which favors a low-spin configuration with one unpaired electron (S = 1/2), referred to as a doublet state.[1]

Electronic structure calculations indicate that the tetrahedral conformation is the more stable, lower-energy ground state for an isolated Co(acac)₂ molecule.[2] However, intermolecular interactions within a crystal lattice can stabilize the square-planar form.[2] Experimental magnetic measurements on solid Co(acac)₂ and its solutions in non-coordinating solvents consistently indicate a high-spin (S = 3/2) state , which is characteristic of the tetrahedral geometry.[4]

Quantitative Magnetic Data

Table 1: Key Magnetic Parameters for High-Spin Cobalt(II) Complexes

| Parameter | Symbol | Typical Value/Range for Tetrahedral Co(II) | Notes |

| Spin Quantum Number | S | 3/2 | Corresponds to three unpaired electrons. |

| Spin-Only Magnetic Moment | µso | 3.87 µB | Calculated as µso = g[S(S+1)]1/2, where g ≈ 2. |

| Effective Magnetic Moment | µeff | 4.4 - 4.8 µB[5] | Significantly higher than the spin-only value due to orbital contribution.[6] One reported value for a tetrahedral Co(II) complex is 4.66 µB.[5] |

| Curie-Weiss Constant | θ | Typically small and negative[5] | A small, negative Weiss constant can be attributed to zero-field splitting effects.[5] |

| Zero-Field Splitting | D | Varies significantly with coordination environment | A large D value indicates significant magnetic anisotropy. For some high-spin Co(II) complexes, D can be in the range of 30-100 cm-1.[7] |

| g-tensor components | gx, gy, gz | Anisotropic (e.g., gx ≈ gy ≈ 2.3, gz ≈ 2.2)[7] | The anisotropy of the g-tensor is another indicator of the magnetic anisotropy of the complex. |

Experimental Protocols for Magnetic Characterization

The magnetic properties of this compound and related complexes are typically investigated using a combination of techniques, including SQUID magnetometry, the Evans method (NMR), and Electron Paramagnetic Resonance (EPR) spectroscopy.

SQUID Magnetometry

Superconducting Quantum Interference Device (SQUID) magnetometry is a highly sensitive technique used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field.

Methodology:

-

Sample Preparation: A precisely weighed amount of the powdered Co(acac)₂ sample is placed in a gelatin capsule or a similar sample holder.

-

Measurement: The sample is placed in the SQUID magnetometer. The magnetic moment (M) is measured over a range of temperatures (T), typically from 2 K to 300 K, under a constant applied magnetic field (H).

-

Data Analysis:

-

The molar magnetic susceptibility (χM) is calculated from the measured magnetic moment.

-

The data is often presented as a plot of χMT versus T. For a simple paramagnetic system with no magnetic interactions, this plot should be a horizontal line. Deviations from this behavior can indicate magnetic ordering or zero-field splitting.

-

The effective magnetic moment (µeff) can be calculated from the relationship: µeff = [8χMT]1/2.

-

The data in the high-temperature region can be fitted to the Curie-Weiss law, χM = C / (T - θ), to determine the Curie constant (C) and the Weiss constant (θ).[8]

-

Evans Method (NMR Spectroscopy)

The Evans method is a convenient technique for determining the magnetic susceptibility of a paramagnetic substance in solution using a standard NMR spectrometer.[9][10]

Methodology:

-

Sample Preparation: Two solutions are prepared in the same deuterated solvent (e.g., CDCl₃).

-

Reference Solution: The deuterated solvent containing a small amount of an inert reference compound with a sharp NMR signal (e.g., tetramethylsilane, TMS).

-

Sample Solution: A solution of the reference compound and a precisely known concentration of the paramagnetic sample (Co(acac)₂) in the same deuterated solvent.

-

-

NMR Measurement: A special NMR tube with a coaxial insert is used. The reference solution is placed in the inner capillary tube, and the sample solution is placed in the outer tube. The ¹H NMR spectrum is then acquired.

-

Data Analysis:

-

The chemical shift difference (Δδ) of the reference signal in the two solutions is measured.

-

The molar magnetic susceptibility (χM) is calculated using the following equation: χM = (3Δδ) / (4πc) where Δδ is the chemical shift difference in Hz, and c is the molar concentration of the paramagnetic sample.

-

The effective magnetic moment (µeff) can then be calculated from the magnetic susceptibility.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species, particularly for determining the g-tensor and zero-field splitting parameters in high-spin Co(II) complexes.[1][7]

Methodology:

-

Sample Preparation: For Co(acac)₂, the EPR spectrum is typically measured on a frozen solution (e.g., in a toluene/ethanol glass) at low temperatures (e.g., liquid helium temperature, ~4 K) to observe the spectral features clearly.

-

Measurement: The sample is placed in the EPR spectrometer, and the spectrum is recorded at a specific microwave frequency (e.g., X-band, ~9.5 GHz).

-

Data Analysis:

-

The EPR spectrum of a high-spin Co(II) complex is often complex due to large zero-field splitting and anisotropy.

-

The spectrum is simulated using a spin Hamiltonian that includes terms for the electron Zeeman interaction, zero-field splitting, and hyperfine coupling.

-

By fitting the simulated spectrum to the experimental data, the principal values of the g-tensor (gx, gy, gz) and the axial (D) and rhombic (E) zero-field splitting parameters can be determined.

-

Visualizing the Magnetic Properties Workflow

The following diagram illustrates the logical workflow for determining and understanding the magnetic properties of this compound.

Caption: Workflow for the characterization of magnetic properties.

Conclusion

The magnetic properties of this compound are dominated by its high-spin (S = 3/2) tetrahedral configuration, leading to significant paramagnetism. The effective magnetic moment is influenced by a substantial orbital contribution, a hallmark of high-spin Co(II) complexes. Characterization of these properties relies on a suite of techniques, including SQUID magnetometry, the Evans method, and EPR spectroscopy, which together provide a comprehensive understanding of the magnetic susceptibility, effective magnetic moment, and magnetic anisotropy of the complex. This knowledge is crucial for its application in various fields, including the development of novel catalysts and therapeutic agents.

References

- 1. Integrated Paramagnetic Resonance of High-Spin Co(II) in Axial Symmetry: Chemical Separation of Dipolar and Contact Electron-Nuclear Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Video: The Evans Method: Calculating Unpaired Electrons and Magnetic Susceptibility [jove.com]

- 3. Magnetic Susceptibility by the Evans Method | Chem Lab [chemlab.truman.edu]

- 4. magritek.com [magritek.com]

- 5. researchgate.net [researchgate.net]

- 6. ijsrp.org [ijsrp.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Curie–Weiss law - Wikipedia [en.wikipedia.org]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. ionicviper.org [ionicviper.org]

Unraveling the Tetrameric Heart of Anhydrous Cobalt(II) Acetylacetonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystalline structure of anhydrous cobalt(II) acetylacetonate (B107027), a compound of significant interest in catalysis and materials science. This document summarizes its structural forms, provides detailed experimental protocols for its synthesis and characterization, and presents key crystallographic data in a clear, comparative format.

Introduction: Beyond the Monomer

Cobalt(II) acetylacetonate, often abbreviated as Co(acac)₂, is a coordination complex that displays fascinating structural diversity dependent on the presence of coordinating solvents. While its hydrated form, Co(acac)₂(H₂O)₂, exists as a simple monomer with an octahedral geometry, the anhydrous counterpart undergoes oligomerization to satisfy the coordination sphere of the cobalt(II) ion. The predominant and most stable crystalline form of anhydrous Co(acac)₂ is a tetramer, [Co(acac)₂]₄.[1][2][3] A trimeric form has also been reported when crystallized from non-coordinating halogenated solvents.[1][3] The previously suggested existence of a mononuclear square-planar form is now widely considered to be incorrect.[1][3] Understanding the intricacies of this tetrameric structure is crucial for its application in various chemical processes.

Crystalline Forms and Structural Transitions

The structural transformation of this compound from its hydrated monomer to its anhydrous oligomers is a prime example of the influence of solvent coordination on molecular architecture. The removal of water ligands necessitates the sharing of oxygen atoms between adjacent Co(acac)₂ units, leading to the formation of the tetrameric or trimeric clusters.

Caption: Structural relationship between hydrated and anhydrous forms of Co(acac)₂.

Experimental Protocols

Synthesis of Anhydrous this compound ([Co(acac)₂]₄)

This protocol describes a method for synthesizing the tetrameric form of anhydrous this compound.

Workflow for the Synthesis of Anhydrous [Co(acac)₂]₄

Caption: Experimental workflow for the synthesis of anhydrous [Co(acac)₂]₄.

Materials:

-

Cobalt(II) carbonate (CoCO₃) or Cobalt(II) hydroxide (Co(OH)₂)

-

Acetylacetone (Hacac)

-

Organic solvent immiscible with water (e.g., n-heptane, benzene, or toluene)

-

Standard reflux apparatus with a Dean-Stark trap or equivalent setup for azeotropic distillation

Procedure:

-

Suspend the cobalt(II) carbonate or hydroxide in the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a Dean-Stark trap.

-

Add a stoichiometric amount of acetylacetone to the suspension with continuous stirring.

-

Heat the reaction mixture to the boiling point of the azeotropic mixture of the solvent and water.

-

Continue refluxing until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature, which should induce the crystallization of the product. For enhanced precipitation, the mixture can be further cooled in an ice bath.

-

Collect the dark-violet crystals by filtration.

-

Wash the crystals with a small amount of a cold, non-coordinating solvent like heptane (B126788) to remove any unreacted starting materials.

-

Dry the final product under vacuum to obtain anhydrous tetrameric this compound.

Single-Crystal X-ray Diffraction (SC-XRD)

This protocol outlines the general steps for determining the crystalline structure of the synthesized complex.

Workflow for Single-Crystal X-ray Diffraction

Caption: General workflow for single-crystal X-ray diffraction analysis.

Procedure:

-

Crystal Selection: Under a microscope, select a single, well-formed crystal of anhydrous Co(acac)₂ that is free of cracks and other defects.

-

Mounting: Mount the selected crystal on a goniometer head using a suitable adhesive or oil.

-

Data Collection: Mount the goniometer head on the diffractometer. The crystal is then cooled (typically to 100-150 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

Crystallographic Data

The following tables summarize the key crystallographic data for the tetrameric form of anhydrous this compound, [Co(acac)₂]₄.

Table 1: Crystal Data and Structure Refinement for [Co(acac)₂]₄

| Parameter | Value |

| Empirical Formula | C₄₀H₅₆Co₄O₁₆ |

| Formula Weight | 1028.60 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.065(3) |

| b (Å) | 13.561(3) |

| c (Å) | 13.682(3) |

| β (°) | 117.13(3) |

| Volume (ų) | 2157.1(8) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.583 |

Table 2: Selected Bond Lengths (Å) for [Co(acac)₂]₄

| Bond | Length (Å) | Bond | Length (Å) |

| Co(1)-O(1) | 2.052(2) | Co(2)-O(1) | 2.091(2) |

| Co(1)-O(2) | 2.015(2) | Co(2)-O(3) | 2.062(2) |

| Co(1)-O(4) | 2.022(2) | Co(2)-O(5) | 2.019(2) |

| Co(1)-O(6) | 2.049(2) | Co(2)-O(7) | 2.015(2) |

| Co(1)-O(8) | 2.159(2) | Co(2)-O(8) | 2.112(2) |

Table 3: Selected Bond Angles (°) for [Co(acac)₂]₄

| Atoms | Angle (°) | Atoms | Angle (°) |

| O(2)-Co(1)-O(4) | 93.31(8) | O(5)-Co(2)-O(7) | 93.30(8) |

| O(2)-Co(1)-O(6) | 169.59(8) | O(5)-Co(2)-O(3) | 170.28(8) |

| O(4)-Co(1)-O(6) | 91.13(8) | O(7)-Co(2)-O(3) | 91.13(8) |

| O(2)-Co(1)-O(1) | 90.06(7) | O(5)-Co(2)-O(1) | 88.62(7) |

| O(4)-Co(1)-O(1) | 175.76(7) | O(7)-Co(2)-O(1) | 177.30(7) |

| O(6)-Co(1)-O(1) | 89.26(7) | O(3)-Co(2)-O(1) | 89.44(7) |

| O(2)-Co(1)-O(8) | 85.50(7) | O(5)-Co(2)-O(8) | 85.07(7) |

| O(4)-Co(1)-O(8) | 88.08(7) | O(7)-Co(2)-O(8) | 87.52(7) |

| O(6)-Co(1)-O(8) | 84.14(7) | O(3)-Co(2)-O(8) | 85.25(7) |

| O(1)-Co(1)-O(8) | 87.72(7) | O(1)-Co(2)-O(8) | 89.81(7) |

| Co(2)-O(1)-Co(1) | 98.71(7) | Co(1)-O(8)-Co(2) | 97.43(7) |

Conclusion

The crystalline structure of anhydrous this compound is predominantly a tetrameric arrangement, a consequence of the cobalt(II) ion's tendency to achieve a six-coordinate geometry in the absence of coordinating solvents. This in-depth guide has provided the essential experimental protocols for its synthesis and characterization, along with a detailed summary of its crystallographic parameters. This information is vital for researchers and professionals working with this versatile coordination complex, enabling a deeper understanding of its properties and facilitating its application in various fields of chemical science.

References

Cobalt(II) Acetylacetonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of cobalt(II) acetylacetonate (B107027), a versatile coordination compound with significant applications in catalysis and materials science. This document details its chemical synonyms, physical and chemical properties, and provides explicit experimental protocols for its use in nanoparticle synthesis and thin-film deposition.

Chemical Identity and Synonyms

Cobalt(II) acetylacetonate, a cobalt coordination entity, consists of a central cobalt(2+) ion coordinated to two acetylacetonate ligands.[1] This organometallic compound is soluble in many organic solvents, a property that makes it a valuable precursor and catalyst in various organic and inorganic syntheses.[2] A comprehensive list of its synonyms is provided below to aid in literature searches and material sourcing.

Common Synonyms:

-

Bis(acetylacetonato)cobalt(II)

-

Cobalt(2+) acetylacetonate[2]

-

Cobalt diacetylacetonate

-

Cobaltous acetylacetonate[2]

-

Co(acac)2

Systematic and Other Names:

-

Bis(2,4-pentanedionato)cobalt

-

Bis(2,4-pentanedionato)cobalt(II)

-

Cobalt, bis(2,4-pentanedionato-O,O')-

-

2,4-Pentanedione, cobalt(II) derivative

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing experimental setups and understanding the compound's behavior under various conditions.

| Property | Value |

| Molecular Formula | C₁₀H₁₄CoO₄ |

| Molecular Weight | 257.15 g/mol [1] |

| Appearance | Blue to black crystals or purple fine crystalline powder |

| Melting Point | 165-170 °C (decomposes) |

| Solubility | Soluble in tetrahydrofuran (B95107) (THF), dimethyl ether (DME), N-methyl-2-pyrrolidone (NMP), 1,2-dichloroethane (B1671644) (DCE), acetonitrile (B52724) (MeCN), chloroform, benzene, ethanol, and acetone.[3][4] Insoluble in water and methanol.[3] |

| Thermal Decomposition | In the absence of oxygen, it is stable up to 130 °C.[5] Thermal decomposition in an inert atmosphere begins around 175 °C.[6] In the presence of oxygen, it can be oxidized to cobalt(II) acetate.[5] At 310 °C, it decomposes to form cobalt oxide and metallic cobalt.[7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, specifically in the synthesis of cobalt ferrite (B1171679) nanoparticles and the deposition of cobalt oxide thin films via Metal-Organic Chemical Vapor Deposition (MOCVD).

Synthesis of Cobalt Ferrite (CoFe₂O₄) Nanoparticles via Thermal Decomposition

This protocol describes the synthesis of monodisperse cobalt ferrite nanoparticles using this compound as a precursor.

Materials:

-

Iron(III) acetylacetonate (Fe(acac)₃)

-

This compound (Co(acac)₂)

-

Triton X-100

-

Methanol

-

Milli-Q water

-

Nitrogen gas (N₂)

Equipment:

-

Volumetric flask

-

Heating mantle with temperature controller

-

Cooling system with water pump

-

Centrifuge

Procedure:

-

In a volumetric flask, combine 1 mmol of iron(III) acetylacetonate, 0.5 mmol of this compound, and 0.1 M of Triton X-100.[8]

-

Connect the flask to a cooling system and purge the system with nitrogen gas for 10 minutes.[8]

-

Heat the mixture to 260 °C and maintain this temperature for 60 minutes, during which the solution will turn a dark color.[8]

-

Allow the solution to cool to room temperature and age for 24 hours.[8]

-

Centrifuge the solution at 8000 RPM for a total of five cycles.[8]

-

The resulting product is cobalt ferrite nanoparticles with an average size of 5 nm.[8]

Deposition of Cobalt Oxide Thin Films via Metal-Organic Chemical Vapor Deposition (MOCVD)

This protocol outlines the procedure for depositing cobalt oxide thin films on an alumina (B75360) substrate using this compound as the metal-organic precursor.

Materials:

-

This compound (Co(acac)₂)

-

Alumina substrate

Equipment:

-

MOCVD reactor system

-

Substrate heater

-

Precursor vaporizer

-

Mass flow controllers

-

Vacuum system

Procedure:

-

Place the alumina substrate into the MOCVD reaction chamber.

-

Heat the substrate to the desired deposition temperature. Successful depositions have been achieved at temperatures of 490 °C, 515 °C, 535 °C, and 565 °C.[9][10]

-

Heat the this compound precursor in the vaporizer to ensure a stable vapor pressure for delivery into the reactor.

-

Introduce the vaporized precursor into the reaction chamber using a carrier gas (e.g., Argon or Nitrogen).

-

The precursor thermally decomposes on the hot substrate surface, resulting in the deposition of a cobalt oxide thin film.[9][10]

-

The thickness and morphology of the film can be controlled by adjusting the deposition temperature, precursor flow rate, and deposition time. For instance, the maximum film thickness was observed at a deposition temperature of 535 °C.[9][10]

Visualized Workflow and Relationships

The following diagrams illustrate key processes and relationships involving this compound.